2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide
Description
2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents: one on the benzamide ring and another on the 5-position of the 6-methylpyridinyl moiety. The presence of bromine atoms enhances lipophilicity and may influence binding affinity to biological targets, while the methyl group on the pyridine ring contributes to steric and electronic effects.
Properties
IUPAC Name |
2-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZCOOHPSTDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Bromination of 6-Methyl-2-Pyridinyl Derivatives
| Initiator | Equiv. NBS | Temp. (°C) | Dibromo Impurity (%) | Yield (%) |
|---|---|---|---|---|
| AIBN | 1.22 | 0–10 | 4.2 | 92 |
| None | 1.05 | 25 | 18.7 | 75 |
| BPO | 1.10 | 30 | 9.1 | 85 |
BPO = Benzoyl peroxide. Data aggregated from large-scale trials.
Diazotization and Sandmeyer Reaction for Aromatic Bromination
Amide Coupling with 2-Bromobenzoyl Chloride
Synthesis of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride in dichloromethane (DCM) to generate the acyl chloride. Industrial routes report >95% conversion under reflux (40–50°C, 4–6 h), with excess reagent removed via vacuum distillation.
Coupling Reaction Optimization
The amide bond is formed by reacting 5-bromo-6-methyl-2-pyridinamine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) or coupling agents (e.g., HATU, EDCl).
Benchmark Conditions :
Critical Considerations :
-
Steric Hindrance : The 6-methyl group on pyridine may slow reaction kinetics, necessitating extended stirring (12–24 h).
-
Purification : Column chromatography (EtOAc/hexane, 3:7) isolates the product in >98% purity.
Alternative Synthetic Routes and Scalability
One-Pot Bromination-Coupling Approaches
Combining bromination and amidation in a single reactor reduces intermediate isolation steps. For example, in situ generation of 5-bromo-6-methyl-2-pyridinamine via Sandmeyer reaction, followed by direct addition of 2-bromobenzoyl chloride, achieves 68% overall yield in pilot-scale trials.
Cost-Effective Scale-Up Strategies
Industrial processes prioritize cheap starting materials like dimethyl terephthalate, as demonstrated in the synthesis of SGLT2 inhibitors. Adapting this approach, 6-methyl-2-pyridinamine could be derived from nitration/hydrogenation sequences, reducing raw material costs by 40% compared to specialty amines.
Challenges and Mitigation Strategies
Byproduct Formation in Bromination
Dibromo impurities (e.g., 5,6-dibromo-2-methylpyridine) arise from excess NBS or elevated temperatures. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Organic Synthesis
2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be replaced by other functional groups, allowing for the creation of diverse derivatives.
- Coupling Reactions : It is often involved in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of bromine with other groups |
| Coupling | Formation of carbon-carbon bonds |
| Oxidation/Reduction | Alteration of oxidation states |
Biological Studies
In biological research, this compound is utilized to investigate the effects of brominated derivatives on various biological systems. Its unique structure allows it to interact with specific molecular targets, such as proteins and enzymes, potentially influencing their activity through mechanisms like halogen bonding.
Pharmaceutical Development
Research into the pharmacological properties of this compound is ongoing. Studies have focused on its potential as a therapeutic agent against various diseases, including cancer. The compound's ability to inhibit specific biological pathways makes it a candidate for drug development .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives based on related compounds. The results indicated that certain brominated derivatives exhibited significant inhibitory activity against breast and lung cancer cell lines. This suggests that this compound could be further investigated for its potential anticancer effects .
Case Study 2: Synthesis of Novel Pyridine Derivatives
Another research project utilized this compound in the synthesis of novel pyridine-based derivatives through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promise in various biological assays, indicating that this compound could be instrumental in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenation Patterns
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) Features a fluorine atom at the 3-position and bromine at the 4-position of the benzamide ring. Yield: 81% via coupling reaction . Molecular Weight: 310 g/mol.
3-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide
N-(5-Bromopyridin-2-yl)-2-chlorobenzamide (CAS 313549-46-1)
Complex Substituents
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Structural Similarity Analysis
A study of structural fingerprints () revealed compounds with 52–59% similarity to the target molecule. Key examples include:
| CAS Number | Similarity (%) | Notable Features |
|---|---|---|
| 641569-97-3 | 59.7 | Shared benzamide core, differing in pyridine substituents |
| 404844-11-7 | 58.21 | Bromine/chlorine substitution patterns |
| 199327-61-2 | 58.59 | Varied halogenation and alkyl groups |
Higher similarity scores correlate with conserved benzamide and pyridine backbones, while differences arise in halogen placement or additional functional groups .
Biological Activity
2-Bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a brominated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple bromine substituents on both the benzamide and pyridinyl rings, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is CHBrNO. The compound features a benzamide moiety linked to a pyridine ring, which is further substituted with bromine and methyl groups. The presence of these halogen atoms enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding , which can significantly influence its binding affinity to various proteins and enzymes. The bromine atoms can enhance the compound's lipophilicity, potentially improving its permeability through biological membranes and its interaction with cellular targets.
Antimicrobial Activity
Studies have indicated that brominated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens. For instance, derivatives containing pyridine rings have been reported to possess antibacterial activity, suggesting that this compound may also demonstrate similar effects .
Antiparasitic Activity
Research into related compounds has revealed that modifications in the pyridine structure can lead to significant antiparasitic activity. For example, certain derivatives have shown potent effects against Plasmodium species, which cause malaria. The structural similarity suggests that this compound could be evaluated for similar antiparasitic properties .
Study on Pharmacological Properties
In a pharmacological study, compounds with similar structures were assessed for their effects on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ metabolism. Enhancements in NAD+ levels were observed, which are linked to improved metabolic functions and potential therapeutic benefits for metabolic disorders . This suggests that this compound may influence metabolic pathways through similar mechanisms.
Synthesis and Biological Testing
A recent investigation into the synthesis of brominated pyridine derivatives highlighted the importance of optimizing reaction conditions to enhance yield and biological activity. The study demonstrated that varying the substitution patterns on the pyridine ring could significantly affect both the chemical reactivity and biological efficacy of the compounds synthesized . This indicates a pathway for future research into this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Bromo-6-methylpyridine | Single bromine substitution | Antimicrobial properties |
| 2-Bromobenzamide | Brominated benzamide derivative | Moderate antibacterial activity |
| 2-Bromo-N,N-dimethylbenzamide | Dimethyl substitution | Potential anti-inflammatory effects |
| This compound | Dual bromination; unique structural features | Investigational potential in antimicrobial and antiparasitic activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical experimental design (e.g., factorial design) can accelerate synthesis optimization. For example, trial-and-error approaches are inefficient; instead, computational methods like those used in ICReDD’s framework narrow optimal conditions by integrating reaction thermodynamics and kinetics. Post-synthesis, purification via column chromatography or recrystallization (as in for similar amides) is recommended, with monitoring by TLC (ethyl acetate/hexane systems) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use multi-spectroscopic techniques:
- NMR : Analyze substituent effects on pyridine and benzene rings (e.g., δ 2.45–2.49 ppm for methyl groups in ).
- GC-MS/EI : Confirm molecular weight via fragmentation patterns (e.g., m/z 310 for analogous brominated benzamides in ).
- X-ray crystallography : Resolve crystal packing and halogen bonding trends (as in ’s sulfonamide analogs).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. For cytotoxicity, use MTT assays on cancer cell lines, referencing protocols for trifluoromethyl-substituted benzamides ( ). Dose-response curves and IC50 calculations should follow OECD guidelines for reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, methyl substitution) influence its binding affinity in target proteins?
- Methodological Answer : Conduct SAR studies using analogs (e.g., 5-bromo-2-methylpyridin-3-amine in ). Compare docking scores (AutoDock Vina) and MD simulations to assess steric/electronic effects. For example, bromine’s electron-withdrawing nature may enhance π-stacking in hydrophobic pockets .
Q. How can computational methods resolve contradictions between predicted and experimental reactivity data?
- Methodological Answer : Apply ICReDD’s feedback loop: recalibrate DFT calculations (e.g., B3LYP/6-31G*) using experimental kinetic data. Bayesian optimization can reconcile discrepancies in reaction yields or byproduct formation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Use process control tools (e.g., PAT for real-time monitoring) and membrane separation (, RDF2050104). Optimize solvent systems via Hansen solubility parameters to reduce impurities during crystallization .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reactor design for this compound’s synthesis?
- Methodological Answer : Implement CFD simulations to model heat/mass transfer in batch reactors. AI algorithms (e.g., neural networks) predict optimal stirring rates and temperature profiles, minimizing side reactions ( ).
Q. What are the implications of halogen bonding in its crystal engineering and material applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
